Fmoc-L-Phe(2-F,5-I)-OH
Description
Fmoc-L-Phe(2-F,5-I)-OH is a fluorinated and iodinated phenylalanine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound features dual halogen substitutions at the ortho (2-F) and para (5-I) positions of the phenyl ring. Such modifications are strategically designed to influence steric, electronic, and intermolecular interaction properties, making it valuable in peptide synthesis, drug design, and materials science.
Properties
Molecular Formula |
C24H19FINO4 |
|---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C24H19FINO4/c25-21-10-9-15(26)11-14(21)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
WORMRNUUNCMNDY-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)I)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)I)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Phe(2-F,5-I)-OH typically involves the following steps:
Fmoc Protection: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Halogenation: The phenyl ring of the protected amino acid is selectively halogenated using appropriate reagents. For example, fluorination can be achieved using N-fluorobenzenesulfonimide (NFSI), and iodination can be performed using iodine monochloride (ICl).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially removing them and restoring the original phenyl ring.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) can be employed.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Fmoc-L-Phe(2-F,5-I)-OH is used in peptide synthesis as a building block. The Fmoc group is a common protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids.
Biology: The compound can be used to study protein interactions and functions. The halogenated phenyl ring may enhance binding affinity or specificity in biochemical assays.
Medicine: Potential applications in drug development, particularly in designing peptide-based therapeutics. The modifications may improve the stability and bioavailability of peptide drugs.
Industry: Used in the production of specialized peptides for research and development. The compound’s unique properties can be leveraged in various industrial applications, including materials science and biotechnology.
Mechanism of Action
The mechanism of action depends on the specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The halogen substitutions can influence the compound’s reactivity and interactions with other molecules, potentially enhancing binding affinity or specificity.
Comparison with Similar Compounds
Fmoc-L-Phe(2-F)-OH ()
- Structure : Single fluorine substitution at the ortho position.
- Synthesis : Synthesized on 2-chlorotrityl chloride resin using Fmoc-L-Phe(2-F)-OH, DIPEA, and HBTU activation. Loading efficiency is ≈0.6 mmol g⁻¹ via HPLC quantification.
- Key Feature : Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions, critical for peptide self-assembly .
Fmoc-L-Phe(4-I)-OH ()
- Structure : Single iodine substitution at the para position.
- Synthesis : Utilizes DIC and HOAt for coupling on resin, achieving 66% yield after recrystallization.
- Key Feature : Iodine’s large atomic radius and polarizability enable halogen bonding, though its interaction with proteins may be water-mediated (e.g., via conserved H₂O molecules in ligand binding) .
Fmoc-L-Phe(3-Cl)-OH ()
- Structure : Single chlorine substitution at the meta position.
- Properties: Non-flammable, stable at -20°C under inert gas. No direct halogen bonding observed in protein interactions due to unfavorable bond angles .
Fmoc-F(5)-Phe-OH ()
- Structure : Pentafluorophenylalanine with five fluorine atoms.
- Self-Assembly : Forms rigid hydrogels at pH 3.5 due to C-terminal carboxylic acid’s hydrogen bonding. Hydrophobicity increases with fluorination, affecting fibril formation .
Physicochemical and Functional Properties
Halogen Bonding Dynamics
- Iodine (5-I) : In this compound, the 5-I substituent may engage in water-mediated halogen bonding rather than direct interactions (as seen in 5-Cl/5-Br analogs) due to longer bond lengths (~0.37 nm) and suboptimal angles (~122°) . This contrasts with fluorine’s role in direct H-bonding.
- Fluorine (2-F) : Enhances hydrophobicity and π-π stacking, promoting fibril formation in hydrogels .
Hydrogelation Potential
Dual halogenation in this compound could synergize fluorine’s self-assembly propensity with iodine’s polarizability. However, steric hindrance from iodine might reduce fibril stability compared to Fmoc-F(5)-Phe-OH .
Analytical and Stability Considerations
- HPLC Analysis: Fluorinated and iodinated analogs require distinct mobile phases. For example, Fmoc-Leu-OH enantiomers are resolved using chiral columns with hexane/isopropanol/TFA , while iodine’s UV absorbance may necessitate wavelength adjustments.
- Stability : Iodine’s susceptibility to oxidation under ambient conditions implies stricter storage protocols (e.g., inert gas, -20°C) compared to fluorine analogs .
Biological Activity
Fmoc-L-Phe(2-F,5-I)-OH is a fluorinated derivative of phenylalanine that has garnered interest in various biological applications due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of fluorine and iodine substituents on the phenyl ring of the phenylalanine residue. The general formula is , with specific attention to the positions of the fluorine and iodine atoms, which significantly influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that Fmoc derivatives exhibit significant antimicrobial properties. For instance, Fmoc-FF hydrogels have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Cell Adhesion and Proliferation : Fmoc-based peptides have been shown to support cell adhesion and proliferation in tissue engineering applications. The mechanical properties of hydrogels formed from these peptides allow for cell culture in both 2D and 3D environments .
- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines. For example, cyclic dipeptides related to Fmoc derivatives have shown varying degrees of cytotoxicity against human glioma cells .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Fmoc-FF hydrogels not only prevented biofilm formation but also exhibited significant antibiofilm activity against Gram-positive and Gram-negative bacteria. The hydrogels maintained their structural integrity while effectively inhibiting bacterial growth .
- Tissue Engineering Applications : In a separate investigation, this compound was incorporated into hydrogels that supported the adhesion and growth of Chinese Hamster Ovary (CHO) cells. The results indicated that these hydrogels could serve as scaffolds for tissue engineering due to their favorable mechanical properties .
- Cytotoxicity Studies : The cytotoxic effects of Fmoc derivatives were evaluated using various cancer cell lines. Notably, compounds similar to this compound exhibited IC50 values indicating moderate to high cytotoxicity against specific tumor cells .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Data for Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
